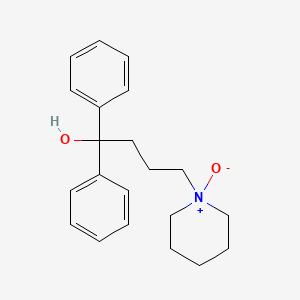
Difenidol N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difenidol N-Oxide is a chemical compound with the molecular formula C21H27NO2 It is a derivative of difenidol, an antiemetic agent used to prevent and treat nausea and vomiting associated with various medical conditions
準備方法
Synthetic Routes and Reaction Conditions
Difenidol N-Oxide can be synthesized through the oxidation of difenidol. One common method involves the use of hydrogen peroxide as the oxidizing agent in an aqueous reaction medium. The reaction is typically carried out in the presence of an oxygen-containing organic solvent, such as glacial acetic acid or acetone, to enhance the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
Difenidol N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to difenidol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, perbenzoic acid, and peroxyacetic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce difenidol or other reduced compounds.
科学的研究の応用
Difenidol N-Oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components and enzymes.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of Difenidol N-Oxide involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function. As an antimuscarinic agent, it interacts with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 receptors . This interaction may occur at the vestibular nuclei and the vestibular periphery, where these receptors are expressed.
類似化合物との比較
Similar Compounds
Trimethylamine-N-oxide (TMAO): A compound with potential relevance for cancer and cardiovascular diseases.
Pyridine-N-oxide: An aromatic amine oxide with distinct chemical properties.
Nitrones: Oxides of imines with unique reactivity compared to amine and pyridine-N-oxides.
Uniqueness of Difenidol N-Oxide
This compound is unique due to its specific chemical structure and its potential applications in medicinal chemistry. Its ability to interact with muscarinic acetylcholine receptors and its role as an antiemetic agent distinguish it from other N-oxide compounds.
特性
分子式 |
C21H27NO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
4-(1-oxidopiperidin-1-ium-1-yl)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C21H27NO2/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22(24)16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 |
InChIキー |
BVMACPVGCLLIIH-UHFFFAOYSA-N |
正規SMILES |
C1CC[N+](CC1)(CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



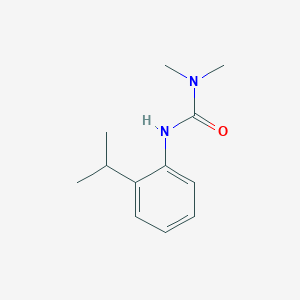
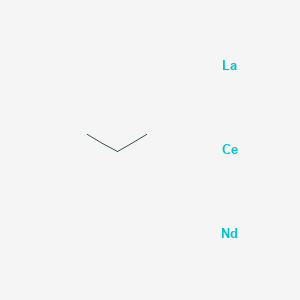
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
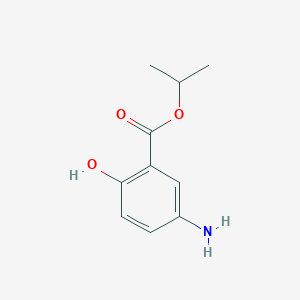
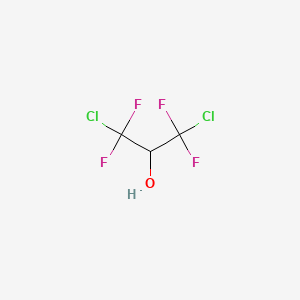
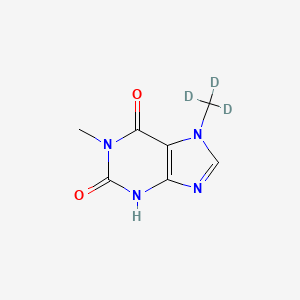


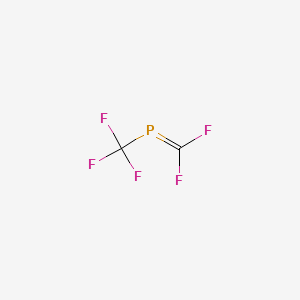

![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
